(Trp63,Trp64)-C3a (63-77)
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Overview
Description
(Trp63,Trp64)-C3a (63-77) is a synthetic peptide analogue of the complement component 3a (C3a). This compound is designed to act as an agonist of the C3a receptor, which plays a crucial role in the immune response. The sequence of this peptide is Trp-Trp-Gly-Lys-Lys-Tyr-Arg-Ala-Ser-Lys-Leu-Gly-Leu-Ala-Arg, and it has a molecular weight of 1820.2 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trp63,Trp64)-C3a (63-77) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially in a specific order, using coupling reagents to form peptide bonds. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of (Trp63,Trp64)-C3a (63-77) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level, typically ≥95% .
Chemical Reactions Analysis
Types of Reactions
(Trp63,Trp64)-C3a (63-77) primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical reactions, such as binding to the C3a receptor and initiating downstream signaling pathways .
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Protecting Groups: Fluorenylmethyloxycarbonyl (Fmoc) for amino groups
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Cleavage Reagents: Trifluoroacetic acid (TFA) for removing protecting groups and releasing the peptide from the resin
Major Products
The major product of the synthesis is the (Trp63,Trp64)-C3a (63-77) peptide itself. During its interaction with the C3a receptor, it can trigger various immune responses, leading to the production of inflammatory mediators .
Scientific Research Applications
(Trp63,Trp64)-C3a (63-77) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and receptor-ligand interactions.
Biology: Investigated for its role in the immune system, particularly in complement activation and inflammation.
Medicine: Explored for potential therapeutic applications in diseases involving the complement system, such as autoimmune disorders and inflammatory diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting the complement system
Mechanism of Action
(Trp63,Trp64)-C3a (63-77) exerts its effects by binding to the C3a receptor, a G protein-coupled receptor (GPCR) expressed on various immune cells. Upon binding, it activates intracellular signaling pathways, leading to the release of inflammatory mediators such as histamine and cytokines. This activation plays a crucial role in the immune response, particularly in inflammation and host defense .
Comparison with Similar Compounds
Similar Compounds
Natural C3a: The native form of the complement component 3a, which has a similar sequence but lower potency compared to (Trp63,Trp64)-C3a (63-77).
Other C3a Analogues: Synthetic peptides designed to mimic the activity of C3a, with varying degrees of potency and receptor affinity
Uniqueness
(Trp63,Trp64)-C3a (63-77) is unique due to its enhanced potency, which is 12-15 times greater than that of natural C3a. This increased potency is achieved by introducing large hydrophobic groups, such as tryptophan, which enhance binding to the receptor’s hydrophobic sites .
Properties
Molecular Formula |
C86H134N26O18 |
---|---|
Molecular Weight |
1820.1 g/mol |
IUPAC Name |
2-[2-[[2-[[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C86H134N26O18/c1-47(2)37-65(75(120)99-45-71(116)104-66(38-48(3)4)81(126)102-49(5)72(117)108-64(84(129)130)27-18-36-96-86(93)94)110-79(124)62(25-13-16-34-89)107-83(128)69(46-113)112-73(118)50(6)101-77(122)63(26-17-35-95-85(91)92)106-82(127)67(39-51-28-30-54(114)31-29-51)111-80(125)61(24-12-15-33-88)105-78(123)60(23-11-14-32-87)103-70(115)44-100-76(121)68(41-53-43-98-59-22-10-8-20-56(53)59)109-74(119)57(90)40-52-42-97-58-21-9-7-19-55(52)58/h7-10,19-22,28-31,42-43,47-50,57,60-69,97-98,113-114H,11-18,23-27,32-41,44-46,87-90H2,1-6H3,(H,99,120)(H,100,121)(H,101,122)(H,102,126)(H,103,115)(H,104,116)(H,105,123)(H,106,127)(H,107,128)(H,108,117)(H,109,119)(H,110,124)(H,111,125)(H,112,118)(H,129,130)(H4,91,92,95)(H4,93,94,96) |
InChI Key |
WZZZEVMVZFWLNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC5=CC=CC=C54)N |
Origin of Product |
United States |
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